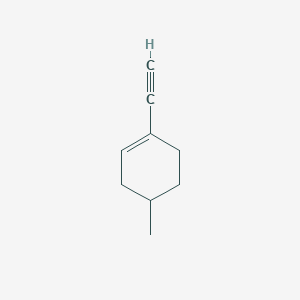
1-Ethynyl-4-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methylcyclohex-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, featuring an ethynyl group (C≡CH) and a methyl group (CH3) attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohex-1-ene with an ethynylating agent. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene derivative.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 4-methylcyclohex-1-yne, followed by selective dehydrogenation to introduce the ethynyl group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using palladium on carbon (Pd/C) can yield 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethynyl-4-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-methylcyclohex-1-ene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-4-methylcyclohex-1-ene can be compared with other similar compounds, such as:
1-Ethyl-4-methylcyclohex-1-ene: Similar structure but with an ethyl group instead of an ethynyl group.
4-Methylcyclohex-1-ene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Methylcyclohex-1-ene: Similar but lacks the ethynyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
104258-28-8 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1-ethynyl-4-methylcyclohexene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h1,6,8H,4-5,7H2,2H3 |
InChI Key |
XHPVZRUKXJNJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















